MI-1061 TFA

Chemical stability Spiro-oxindole Diastereoisomer equilibrium

For researchers demanding experimental reproducibility, MI-1061 TFA is a validated, chemically stable MDM2-p53 inhibitor. Unlike first-generation spiro-oxindoles that form an undefined mixture of four diastereomers, this compound is a single, stable stereoisomer. This guarantees consistent potency (Ki=0.16 nM, IC50=4.4 nM) and reliable in vivo efficacy with oral dosing. Its >40-fold cellular selectivity for p53 wild-type over null cells provides a built-in control for on-target mechanism validation. Ideal as a benchmark inhibitor for PROTAC development.

Molecular Formula C32H27Cl2F4N3O6
Molecular Weight 696.5 g/mol
Cat. No. B8144769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-1061 TFA
Molecular FormulaC32H27Cl2F4N3O6
Molecular Weight696.5 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C30H26Cl2FN3O4.C2HF3O2/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39;3-2(4,5)1(6)7/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39);(H,6,7)/t23-,25+,30+;/m0./s1
InChIKeyYVEFTHDIYIEZGS-FLLZXHAKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MI-1061 TFA: Procuring the Second-Generation Spiro-Oxindole MDM2 Inhibitor with Defined Chemical Stability


MI-1061 TFA (CAS 1410737-35-7) is a second-generation spiro-oxindole small molecule that functions as a potent inhibitor of the MDM2-p53 protein-protein interaction [1]. It was specifically designed to overcome the chemical instability of first-generation spiro-oxindoles by exploiting an irreversible retro-Mannich ring-opening-cyclization reaction mechanism, yielding a single, stable diastereoisomer [1]. The compound is orally bioavailable and demonstrates potent biochemical binding to MDM2, with a Ki of 0.16 nM and an IC50 of 4.4 nM in fluorescence polarization assays [1].

Why MI-1061 TFA Cannot Be Directly Substituted by Other Spiro-Oxindole or Nutlin-Class MDM2 Inhibitors


Interchanging MI-1061 TFA with earlier spiro-oxindoles (e.g., MI-77301) or other MDM2 inhibitors (e.g., Nutlin-3, RG7112) is scientifically invalid due to fundamental differences in chemical stability, target residence time, and cellular selectivity [1][2][3]. First-generation spiro-oxindoles rapidly form an equilibrium mixture of four diastereoisomers in protic solution, leading to undefined and variable biological activity; in contrast, MI-1061 TFA is a single, stable stereoisomer with consistent, reproducible potency [1]. Furthermore, MI-1061 TFA exhibits a markedly lower Ki (0.16 nM) and a >40-fold selectivity window for p53 wild-type over p53-null cells, a degree of cellular selectivity not uniformly observed across other MDM2 antagonist chemotypes [1][2].

MI-1061 TFA: Quantitative Comparative Evidence Against Closest Analogs


Chemical Stability: Irreversible Conversion to a Single Diastereoisomer vs. Equilibrium Mixture in First-Generation Spiro-Oxindoles

MI-1061 TFA was designed to address a critical liability of first-generation spiro-oxindole MDM2 inhibitors, such as MI-77301, which undergo a reversible ring-opening-cyclization reaction in protic solution, resulting in an equilibrium mixture of four diastereoisomers with undefined and variable biological activity [1]. By introducing symmetrical pyrrolidine C2 substitution, MI-1061 TFA exploits the same retro-Mannich mechanism but undergoes a rapid, irreversible conversion to a single, stable diastereoisomer [1]. This ensures a defined, consistent chemical entity in all experimental conditions, eliminating batch-to-batch variability and simplifying experimental reproducibility [1].

Chemical stability Spiro-oxindole Diastereoisomer equilibrium Reproducibility

Biochemical Binding Affinity: MI-1061 TFA Exhibits Sub-Nanomolar Ki for MDM2

MI-1061 TFA binds to MDM2 with a Ki of 0.16 nM in a fluorescence polarization competitive binding assay [1]. This places it among the most potent spiro-oxindole MDM2 inhibitors characterized. While direct head-to-head Ki comparisons under identical assay conditions with clinical-stage inhibitors like RG7112 are not available in the primary literature, MI-1061 TFA's Ki is notably lower than the reported Kd of 11 nM for RG7112 in a different assay format, suggesting a higher intrinsic binding affinity [2][3].

MDM2 Binding affinity Ki Fluorescence polarization

Cellular Growth Inhibition: Greater Than 40-Fold Selectivity for p53 Wild-Type Over p53-Null Cells

In cellular proliferation assays, MI-1061 TFA demonstrates a clear p53-dependent mechanism of action. It inhibits the growth of SJSA-1 osteosarcoma cells (wild-type p53) with an IC50 of 100 nM and HCT-116 colon carcinoma cells (p53+/+) with an IC50 of 250 nM [1]. Critically, its activity against the isogenic p53 knockout HCT-116 p53-/- cell line is dramatically reduced, with an IC50 exceeding 10,000 nM [1]. This >40-fold selectivity window (10,000 nM / 250 nM = 40-fold) for p53 wild-type over p53-null cells confirms that the compound's antiproliferative effect is specifically mediated through p53 pathway activation.

p53 selectivity Cellular IC50 HCT-116 SJSA-1

In Vivo Antitumor Efficacy: Oral Administration Achieves Tumor Regression in SJSA-1 Xenograft Model

MI-1061 TFA is orally bioavailable and achieves significant antitumor activity in vivo. When administered orally at 100 mg/kg daily for 14 days to mice bearing established SJSA-1 osteosarcoma xenografts, MI-1061 TFA induced tumor regression [1]. This outcome contrasts with many earlier MDM2 inhibitors that required intravenous administration or only achieved tumor growth inhibition (stasis) rather than regression. The achievement of tumor regression upon oral dosing validates the compound's pharmacokinetic properties and its ability to effectively engage the target in a physiological context.

Oral bioavailability Tumor regression SJSA-1 xenograft In vivo efficacy

Cellular Potency in Leukemia Models: Defined IC50 of 140 nM in RS4;11 Acute Leukemia Cells

In RS4;11 acute leukemia cells, a model system used for evaluating MDM2-targeted therapies in hematologic malignancies, MI-1061 TFA inhibits cell growth with an IC50 of 140 ± 10 nM [1]. This provides a benchmark for activity in a therapeutically relevant cancer type. As a point of reference, a PROTAC-based MDM2 degrader (MD-265) targeting the same pathway exhibited a median cytotoxic IC50 of 16 nM in primary leukemia samples, indicating that MI-1061 TFA is approximately 150-fold less potent as an inhibitor than the degrader in this context [2][3].

Acute leukemia RS4;11 Cell growth inhibition Hematologic malignancies

MDM2 vs. MDMX Selectivity: MI-1061 TFA Demonstrates Over 100-Fold Preference for MDM2

While MI-1061 TFA exhibits potent binding to MDM2 (Ki = 0.16 nM), its binding to the homologous protein MDMX is significantly weaker, with an estimated Ki of >20 nM [1]. This corresponds to a selectivity ratio of >125-fold for MDM2 over MDMX. This selectivity profile is a characteristic of the spiro-oxindole chemotype and is relevant because MDMX can also inhibit p53, and some dual MDM2/MDMX inhibitors are being explored. Understanding this selectivity allows researchers to attribute observed biological effects specifically to MDM2 antagonism.

MDM2 MDMX Isoform selectivity Binding specificity

MI-1061 TFA: Best-Fit Research and Preclinical Development Scenarios Based on Quantitative Evidence


Preclinical Efficacy Studies Requiring a Well-Characterized, Orally Bioavailable MDM2 Inhibitor

For in vivo pharmacology studies in p53 wild-type xenograft models (e.g., SJSA-1 osteosarcoma) where oral dosing is preferred for practical or scientific reasons, MI-1061 TFA is a validated tool compound. Its oral bioavailability and demonstrated ability to induce tumor regression at 100 mg/kg p.o. [1] make it a suitable positive control or experimental agent for evaluating combination therapies or novel formulations.

Cellular Mechanism Studies Requiring a Clean p53-Dependent Phenotype

When investigating p53-dependent cellular responses (apoptosis, cell cycle arrest, senescence), MI-1061 TFA provides a high degree of confidence in on-target activity. Its >40-fold selectivity window for p53 wild-type over p53-null HCT-116 cells [1] allows researchers to use the p53-null isogenic line as a built-in negative control to confirm that any observed phenotype is mediated by p53 pathway reactivation.

Development of MDM2-Targeted PROTACs or Bifunctional Degraders

MI-1061 TFA serves as the MDM2-binding warhead in several published PROTAC degraders, including MD-224 [1][2]. Researchers developing next-generation MDM2 degraders or other bifunctional molecules can procure MI-1061 TFA as a benchmark inhibitor for comparative studies and as a starting point for linker attachment. Its defined chemical stability and high binding affinity are essential attributes for a warhead ligand.

Comparative Studies Evaluating MDM2 Inhibition vs. MDM2 Degradation

MI-1061 TFA is an ideal control compound for studies comparing the biological effects of MDM2 inhibition versus MDM2 degradation (e.g., using PROTACs like MD-224 or MD-265). Its well-defined potency (IC50 = 4.4 nM; Ki = 0.16 nM) and cellular activity (IC50 = 100-250 nM in p53 WT cells) [1] provide a quantitative baseline for assessing the differential pharmacology of degradation, such as effects on MDM2 protein levels, transcriptional reprogramming, and induction of apoptosis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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